molecular formula C13H17N3O4S B2723963 N-methyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide CAS No. 941945-56-8

N-methyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide

Cat. No.: B2723963
CAS No.: 941945-56-8
M. Wt: 311.36
InChI Key: KUXIZHOKXDRJGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as “N-methyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide”, has been a topic of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold .

Scientific Research Applications

Copper(II)-catalyzed Remote Sulfonylation of Aminoquinolines

This study highlights an efficient method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, utilizing sodium sulfinates as sulfide sources. The process is environmentally friendly, producing derivatives with potential applications in medicinal chemistry due to their modified sulfonyl groups (Xia et al., 2016).

N-sulfonyl Derivatives as Glycine-site NMDA and AMPA Antagonists

Research on N-phenylsulfonyl and N-methylsulfonyl derivatives of quinoxalinecarboxamide identified them as antagonists at the glycine-site of the NMDA receptor and AMPA receptor. These findings suggest applications in neurological disorders and drug development for neuroprotective agents (Hays et al., 1993).

Antimalarial Sulfonamides as COVID-19 Drug Candidates

A study investigated the antimalarial activity of sulfonamide derivatives, showcasing their potential as COVID-19 therapeutics. The research emphasizes the importance of the quinoxaline moiety attached to the sulfonamide ring for enhancing antimalarial activity, suggesting possible applications in infectious disease management (Fahim & Ismael, 2021).

Synthesis of Sulfonated Quinoline Diones

This method involves the synthesis of sulfonated quinoline dione derivatives, which are of interest due to their potential pharmacological properties. The study provides insights into novel synthetic routes that could be useful for developing new therapeutic agents (Wang et al., 2016).

Novel Quinolones-amino Esters as Antibacterial and Antifungal Agents

A selective synthesis of novel quinoline carboxamides demonstrated significant antibacterial and antifungal activities. These compounds, obtained through N-alkylation reactions, highlight the potential for developing new antimicrobial agents with applications in treating infectious diseases (Moussaoui et al., 2021).

Properties

IUPAC Name

N-methyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c1-14-12(17)13(18)15-10-6-5-9-4-3-7-16(11(9)8-10)21(2,19)20/h5-6,8H,3-4,7H2,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXIZHOKXDRJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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